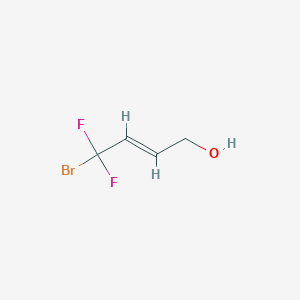

4-Bromo-4,4-difluorobut-2-en-1-ol

Description

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, holds a unique and powerful position in modern science. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. This inherent strength often enhances the metabolic stability of a molecule, a crucial attribute in the development of pharmaceuticals.

Furthermore, the introduction of fluorine can modify a compound's lipophilicity, acidity, and binding interactions with biological targets. It is estimated that approximately 20% of all pharmaceuticals and about half of agrochemicals contain at least one fluorine atom, a testament to the profound impact of organofluorine chemistry. These compounds are almost exclusively synthetic, as naturally occurring organofluorines are exceedingly rare. nih.govresearchgate.net The continuous development of new fluorinated building blocks is therefore essential for innovation across the chemical and life sciences industries. rsc.org

Central Role of Allylic Alcohol Motifs in Synthetic Methodologies

Allylic alcohols are a fundamental and highly versatile class of compounds in organic synthesis. nih.gov Their utility stems from the presence of two reactive functional groups: a hydroxyl group and an adjacent carbon-carbon double bond. This arrangement allows for a wide array of chemical transformations. The hydroxyl group can be oxidized or participate in substitution reactions, while the double bond can undergo additions, epoxidations, and rearrangements.

These motifs are considered valuable intermediates for creating more complex molecular architectures. nih.gov For instance, allylic alcohols can be used directly in palladium-catalyzed reactions to form allylic amines, a common feature in bioactive molecules. They can also be isomerized into carbonyl compounds, effectively serving as enolate equivalents. nih.gov The ability to construct optically active allylic alcohols further extends their importance, providing key intermediates for the asymmetric synthesis of natural products and pharmaceuticals.

Confluence of Gem-Difluoro and Organobromine Functionalities in Molecular Design

The molecular architecture of 4-Bromo-4,4-difluorobut-2-en-1-ol is distinguished by the presence of both a geminal difluoro group (two fluorine atoms on the same carbon) and a bromine atom. This combination of functionalities offers a powerful toolkit for synthetic chemists. The gem-difluoroalkene moiety is a particularly valuable synthon. The two electron-withdrawing fluorine atoms polarize the carbon-carbon double bond, influencing its reactivity in addition and substitution reactions. These groups are often used as bioisosteres for carbonyl groups in medicinal chemistry.

The bromine atom adds another layer of synthetic versatility. As a good leaving group, it provides a handle for introducing a wide range of other functional groups through nucleophilic substitution reactions. This reactivity is critical for building molecular complexity. The interplay between the gem-difluoro group and the bromine atom can be leveraged to control the regioselectivity of reactions, allowing for precise modifications of the molecular scaffold. This strategic combination makes compounds like this compound valuable precursors for a diverse array of fluorinated targets.

Overview of Academic Research Trajectories for this compound

While specific academic literature on this compound is nascent, its research trajectory can be inferred from the well-established chemistry of its constituent functional groups. Research efforts are likely to focus on its application as a versatile building block for constructing more complex, high-value fluorinated molecules.

Key research directions would include:

Nucleophilic Substitution: The bromine atom is an excellent site for S_N2 reactions, allowing for the introduction of various nucleophiles to create a library of derivatives. smolecule.com

Cross-Coupling Reactions: The bromo-difluoro-alkene unit is a potential substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Transformations of the Allylic Alcohol: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be used to form ethers and esters. The double bond can be subjected to various addition reactions.

Synthesis of Bioactive Molecules: Given the prevalence of fluorinated motifs in pharmaceuticals, a primary research trajectory would involve using this compound as a starting material for the synthesis of novel drug candidates and agrochemicals. smolecule.com

The compound serves as a trifunctional reagent, where the reactivity of each site—the bromine, the double bond, and the alcohol—can be selectively addressed to build sophisticated molecular architectures.

Interactive Data Tables

Below are the physicochemical properties for the titular compound and a closely related saturated analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅BrF₂O |

| Molecular Weight | 186.98 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-BROMO-4,4-DIFLUORO-2-BUTEN-1-OL |

| Data sourced from ChemicalBook. chemicalbook.com |

Table 2: Physicochemical Properties of 4-Bromo-4,4-difluorobutan-1-ol

| Property | Value |

| Molecular Formula | C₄H₇BrF₂O |

| Molecular Weight | 189.00 g/mol |

| IUPAC Name | 4-bromo-4,4-difluorobutan-1-ol |

| CAS Number | 155957-60-1 |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromo-4,4-difluorobut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDKXSKRPFFYMN-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(F)(F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Mechanistic Pathways of 4 Bromo 4,4 Difluorobut 2 En 1 Ol

Chemical Transformations and Reaction Patterns of the Bromodifluoromethyl Moiety

The presence of a bromine atom and two fluorine atoms on the same carbon atom significantly influences the reactivity of this moiety. The strong electron-withdrawing nature of the fluorine atoms polarizes the carbon-bromine bond, making the carbon atom susceptible to nucleophilic attack and facilitating the cleavage of the C-Br bond.

Nucleophilic Substitution Reactions at the Carbon-Bromine Bond

The carbon-bromine bond in 4-bromo-4,4-difluorobut-2-en-1-ol is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing fluorine atoms. This allows for the displacement of the bromide ion by a variety of nucleophiles, opening pathways to a range of difluorinated compounds. For instance, in analogous bromodifluoromethyl compounds, substitution reactions with nucleophiles like azides have been demonstrated. The steric hindrance provided by the two fluorine atoms can influence the kinetics of these S_N2 reactions, potentially slowing them down compared to non-fluorinated counterparts, while also enhancing selectivity.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Azide (B81097) (N₃⁻) | 4-Azido-4,4-difluorobut-2-en-1-ol | Polar solvent, elevated temperature |

| Thiolates (RS⁻) | 4-Alkylthio-4,4-difluorobut-2-en-1-ol | Basic conditions |

This table presents plausible reactions based on the known reactivity of similar compounds.

In Situ Generation and Subsequent Reactivity of Difluorocarbene Intermediates

Under specific conditions, the bromodifluoromethyl group can serve as a precursor for the in situ generation of difluorocarbene (:CF₂), a highly reactive intermediate. This transformation typically involves a reduction or a base-induced elimination process. Once formed, difluorocarbene can participate in various cycloaddition reactions, particularly with alkenes and alkynes, to construct difluorocyclopropanes and difluorocyclopropenes, respectively.

Radical Reactions and Atom Transfer Processes (e.g., Hydrobromodifluoromethylation of Alkenes)

The carbon-bromine bond can undergo homolytic cleavage to generate a difluoromethyl radical. This radical species is a key intermediate in atom transfer radical addition (ATRA) reactions. For example, in the presence of a suitable radical initiator, this compound can react with alkenes in a process known as hydrobromodifluoromethylation. In this reaction, the difluoromethyl radical adds across the double bond of the alkene, followed by abstraction of a hydrogen atom, leading to the formation of a new carbon-carbon bond and a difluoromethylated product. Cobalt complexes have been shown to be effective catalysts for the ATRA of related bromodifluoroacetamides to alkenes and alkynes. rsc.org

Reactivity Profiles of the Allylic Alcohol Functionality

The allylic alcohol group in this compound exhibits its own characteristic reactivity, involving both the hydroxyl group and the adjacent carbon-carbon double bond.

Functional Group Transformations of the Hydroxyl Group (e.g., Oxidation, Reduction)

The primary alcohol functionality can undergo a variety of common transformations. Oxidation of the hydroxyl group can yield either the corresponding aldehyde, 4-bromo-4,4-difluorobut-2-enal, or further to the carboxylic acid, 4-bromo-4,4-difluorobut-2-enoic acid, depending on the choice of oxidizing agent and reaction conditions. smolecule.com Conversely, the hydroxyl group can be derivatized through esterification or etherification reactions.

Table 2: Oxidation and Derivatization of the Hydroxyl Group

| Reagent | Product | Reaction Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 4-Bromo-4,4-difluorobut-2-enal | Oxidation |

| Potassium permanganate (B83412) (KMnO₄) | 4-Bromo-4,4-difluorobut-2-enoic acid | Oxidation |

| Acetic anhydride | 4-Bromo-4,4-difluorobut-2-en-1-yl acetate | Esterification |

This table illustrates typical transformations for primary allylic alcohols.

Reactivity of the Carbon-Carbon Double Bond in Conjugation

The carbon-carbon double bond in the allylic system is susceptible to electrophilic addition reactions. However, the presence of the electron-withdrawing bromodifluoromethyl group can influence the regioselectivity of these additions. The double bond can also participate in various cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. Furthermore, under certain catalytic conditions, the double bond can be subject to hydrogenation, leading to the saturated analogue, 4-bromo-4,4-difluorobutan-1-ol.

Unconventional Carbon-Carbon Bond Cleavage in Allylic Alcohols

While allylic alcohols are typically known for reactions involving the hydroxyl group or the double bond, under certain conditions, they can undergo the cleavage of carbon-carbon bonds. In the context of this compound, the presence of the gem-difluoro group and the bromine atom at the C-4 position can significantly influence the stability of potential intermediates, making C-C bond cleavage a plausible, albeit unconventional, pathway.

Metal-catalyzed reactions, in particular, have been shown to facilitate the cleavage of C-C bonds in unstrained alcohols. sci-hub.se This process often involves the coordination of the alcohol's oxygen atom to a metal center, followed by a β-carbon elimination. For a molecule like this compound, a proposed pathway could involve the formation of a metal alkoxide, which could then trigger the cleavage of the C2-C3 or C3-C4 bond, depending on the reaction conditions and the catalyst used. The release of a stable fragment, such as a ketone or aldehyde, often provides the thermodynamic driving force for these reactions. sci-hub.se

For instance, rhodium catalysts have been employed in the rearrangement of alkynyl alkenyl alcohols through a β-alkynyl elimination mechanism, which involves a C-C bond cleavage. sci-hub.se While not a direct analogue, this illustrates the potential for such transformations in unsaturated alcohols. The specific electronic effects of the gem-difluoro group in this compound would likely play a crucial role in the feasibility and outcome of such a reaction.

Direct Allylic Substitution Reactions Promoted by Fluorinated Alcohols

Direct allylic substitution reactions of allylic alcohols are of great synthetic utility as they bypass the need for pre-activating the hydroxyl group. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful promoters for these reactions. They are capable of activating the allylic alcohol towards nucleophilic attack through their high hydrogen-bond-donating ability and low nucleophilicity.

For this compound, treatment with a suitable nucleophile in a fluorinated alcohol could be expected to lead to direct substitution of the hydroxyl group. The high polarity and ionizing power of the solvent would facilitate the departure of the hydroxyl group, likely via protonation, to form a stabilized allylic carbocation. The gem-difluoro and bromo substituents would exert a significant influence on the stability and reactivity of this intermediate.

Mechanistic Investigations and Postulated Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is key to predicting and controlling its chemical behavior. The interplay of its functional groups allows for several possible reaction pathways, including those involving carbocationic intermediates and single electron transfer processes.

Evidence for Carbocationic Intermediates

The formation of carbocationic intermediates is a common feature in the reactions of allylic alcohols, particularly in acidic media or in highly polar, non-nucleophilic solvents like fluorinated alcohols. In the case of this compound, the departure of the hydroxyl group would generate a resonance-stabilized allylic cation.

The stability of this carbocation would be modulated by the electronic effects of the C-4 substituents. The electron-withdrawing nature of the fluorine atoms would destabilize an adjacent positive charge, potentially disfavoring the formation of a cation at C-3. However, the resonance delocalization would place the positive charge at both C-1 and C-3. The presence of the bromine atom could further influence the stability and subsequent reactions of this intermediate. Studies on the fluorofunctionalization of dienes have shown that the regioselectivity of nucleophilic attack is correlated with the electronic nature of substituents that stabilize a benzylic cation, supporting a stepwise mechanism involving a carbocationic intermediate. nih.gov

Single Electron Transfer (SET) Processes in Reactivity

For instance, in the presence of a suitable Lewis acid or a photosensitizer, it is conceivable that an SET event could occur, leading to a radical cation of the alcohol or a radical anion. These reactive intermediates could then undergo a variety of transformations, including fragmentation or radical-radical coupling reactions. The use of microfluidic electrochemistry has been shown to promote SET redox-neutral chemistries, offering a potential avenue for exploring such reactivity with compounds like this compound. nih.gov

Catalytic Influences on Regioselectivity and Stereoselectivity

The use of catalysts can profoundly influence the outcome of reactions involving this compound, particularly with respect to regioselectivity and stereoselectivity. In allylic substitution reactions, the nucleophile can potentially attack at either the α (C-1) or γ (C-3) position of the allylic system.

The regioselectivity is often dictated by a combination of steric and electronic factors of the substrate, as well as the nature of the catalyst and the nucleophile. For example, in palladium-catalyzed allylic alkylations, the regioselectivity can be tuned by the choice of ligands on the palladium center. Similarly, in the context of the 1,4-fluorodifunctionalization of dienes, catalysis with iodine(I)/iodine(III) has been shown to exhibit high levels of regiocontrol. nih.govnih.gov The electronic influence of substituents on the diene was found to be a key factor in determining the regioselectivity, which suggests that the electronic properties of the bromo-difluoro-methyl group in this compound would be critical in directing the outcome of catalytic reactions. nih.gov

Stereoselectivity would also be a key consideration, particularly if the reaction creates a new stereocenter. The geometry of the double bond (E or Z) in the starting material and the nature of the catalytic cycle would determine the stereochemistry of the product.

Advanced Spectroscopic Characterization for Structural Elucidation in Organofluorine Chemistry

Applications of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a primary and indispensable technique for the characterization of fluorine-containing molecules due to the unique properties of the ¹⁹F nucleus. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus offers excellent sensitivity, approaching that of ¹H. wikipedia.org Furthermore, the vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, provides exceptional signal dispersion, minimizing spectral overlap and facilitating the analysis of complex molecules. wikipedia.org

Precise Chemical Shift Analysis and Correlation with Molecular Structure

The ¹⁹F NMR chemical shift is highly sensitive to the local electronic environment of the fluorine nucleus. For 4-Bromo-4,4-difluorobut-2-en-1-ol, the two fluorine atoms are geminally substituted on a carbon atom adjacent to a bromine atom and an allylic double bond. This specific arrangement is expected to significantly influence their chemical shift.

Based on data from analogous compounds containing a CBrF₂ group, the ¹⁹F chemical shift for this compound is anticipated to fall within a characteristic range. For instance, compounds with a Br-CF₂- group typically exhibit ¹⁹F signals in a specific region of the spectrum. The electronegativity of the bromine atom and the anisotropic effects of the double bond will cause a downfield shift compared to a simple difluoroalkane.

To illustrate the expected chemical shift range, a data table of ¹⁹F chemical shifts for structurally related gem-difluoro compounds is presented below. It is important to note that these are representative values and the actual chemical shift for this compound may vary depending on the solvent and other experimental conditions.

| Compound Name | Structural Formula | ¹⁹F Chemical Shift (δ, ppm) |

| 1-Bromo-1,1-difluoroethane | CH₃CBrF₂ | -60 to -70 |

| 3-Bromo-3,3-difluoropropene | CH₂=CHCBrF₂ | -50 to -60 |

| This compound (Predicted) | HOCH₂CH=CHCBrF₂ | -55 to -65 |

This table is illustrative and based on typical chemical shift ranges for similar functional groups. The predicted value for the target compound is an estimation.

Detailed Analysis of Spin-Spin Coupling Constants (J-couplings: ¹⁹F-¹H, ¹⁹F-¹³C)

Spin-spin coupling provides valuable information about the connectivity of atoms within a molecule. In the case of this compound, several key J-coupling interactions are expected.

¹⁹F-¹H Coupling: The fluorine nuclei will couple with the neighboring protons. The most significant coupling is expected to be the three-bond coupling (³JFH) with the vinylic proton at the C3 position. The magnitude of this coupling constant is dependent on the dihedral angle and can provide insights into the conformational preferences of the molecule. Typically, ³JFH values in fluoroalkenes can range from 3 to 30 Hz. Additionally, a four-bond coupling (⁴JFH) to the protons of the CH₂OH group at the C1 position might also be observed, though it would be significantly smaller.

¹⁹F-¹³C Coupling: The fluorine nuclei will also couple with the carbon atoms in the molecule. The one-bond coupling (¹JCF) to the C4 carbon will be the largest, typically in the range of 250-350 Hz for sp³-hybridized carbons bearing two fluorine atoms. acs.org Two-bond couplings (²JCF) to the C3 carbon and three-bond couplings (³JCF) to the C2 carbon will also be present and their magnitudes will be considerably smaller.

A table summarizing the expected J-coupling constants for this compound is provided below.

| Coupling Type | Coupled Nuclei | Expected Coupling Constant (Hz) |

| ³JFH | F - H (on C3) | 3 - 30 |

| ⁴JFH | F - H (on C1) | < 5 |

| ¹JCF | F - C4 | 250 - 350 |

| ²JCF | F - C3 | 20 - 50 |

| ³JCF | F - C2 | 5 - 15 |

This table presents expected ranges for J-coupling constants based on typical values for similar structural motifs.

Advanced Multi-dimensional NMR Techniques (e.g., gHMBCAD with ¹⁹F decoupling)

While 1D ¹⁹F NMR provides crucial information, complex molecules often require more advanced techniques for complete structural assignment. Two-dimensional (2D) NMR experiments are invaluable in this regard. For this compound, heteronuclear correlation experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to establish the carbon framework and the attachment of protons.

To specifically probe the environment around the fluorine atoms, ¹⁹F-detected or ¹⁹F-coupled experiments are particularly powerful. A gradient-selected Heteronuclear Multiple Bond Correlation experiment with Adiabatic Decoupling (gHMBCAD) that includes ¹⁹F decoupling during the evolution and detection periods can be a powerful tool. This experiment would allow for the unambiguous assignment of long-range ¹H-¹³C correlations without the added complexity of ¹⁹F couplings, simplifying the spectra and aiding in the structural elucidation of the fluorinated backbone.

Chiral Analysis of Fluorine-Containing Analytes via ¹⁹F NMR

Since this compound is a chiral molecule (due to the stereochemistry of the double bond, E/Z isomers), ¹⁹F NMR can be a powerful tool for chiral analysis. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers, leading to the separation of their ¹⁹F NMR signals. researchgate.netnih.gov This allows for the determination of enantiomeric excess (ee) and the assignment of absolute configuration.

For instance, the addition of a chiral lanthanide shift reagent or a chiral alcohol as a solvating agent could lead to two distinct signals in the ¹⁹F NMR spectrum, corresponding to the two enantiomers of this compound. The relative integration of these signals would directly provide the enantiomeric ratio. nih.govbohrium.com

Complementary Spectroscopic Techniques in the Analysis of Fluorinated Systems

While NMR, particularly ¹⁹F NMR, is the cornerstone for the structural analysis of this compound, other spectroscopic techniques provide complementary and confirmatory information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups. The O-H stretch of the alcohol group would appear as a broad band around 3300-3500 cm⁻¹. The C=C double bond stretch would be observed in the 1640-1680 cm⁻¹ region. The C-F stretching vibrations would give rise to strong absorptions in the 1000-1400 cm⁻¹ region. The C-Br stretch would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for fragments containing a bromine atom.

Addressing Challenges and Exploring Innovations in Fluorinated Compound NMR Spectroscopy

The NMR spectroscopy of fluorinated compounds is not without its challenges. The large chemical shift dispersion of ¹⁹F can necessitate a wider spectral window, which may require specialized instrumental setups. jeolusa.com Furthermore, the presence of multiple long-range ¹⁹F couplings can lead to complex and overlapping multiplets, making spectral interpretation difficult.

Innovations in NMR spectroscopy are continuously being developed to address these challenges. The development of new pulse sequences, such as those that selectively decouple ¹⁹F from other nuclei, helps to simplify spectra. jeolusa.com Higher magnetic field strengths improve both sensitivity and resolution, aiding in the analysis of complex spectra. Additionally, the use of computational methods to predict NMR parameters is becoming an increasingly valuable tool to assist in the interpretation of experimental data. The ongoing development of these advanced techniques will continue to enhance our ability to characterize novel and complex organofluorine compounds like this compound with ever-increasing precision and detail.

Synthetic Utility of 4 Bromo 4,4 Difluorobut 2 En 1 Ol As a Pivotal Building Block

Strategic Precursor in the Synthesis of Complex Organic Molecules

There is no scientific literature available to substantiate the role of 4-Bromo-4,4-difluorobut-2-en-1-ol as a strategic precursor in the synthesis of complex organic molecules. While its structure suggests potential as a reactive intermediate, no published research demonstrates its successful application in this capacity.

Facilitating the Preparation of Diverse Fluorinated Derivatives

No specific examples of this compound being used to prepare diverse fluorinated derivatives were found in published research. The subsections below reflect this lack of data.

Synthetic Routes to Polyfluorinated Biphenyls

A search for synthetic routes to polyfluorinated biphenyls utilizing this compound as a starting material yielded no results.

Applications in the Synthesis of Photoactive Materials (e.g., ortho-fluoroazobenzenes)

There is no documented use of this compound in the synthesis of ortho-fluoroazobenzenes or other photoactive materials.

Access to Fluorinated Amino Alcohol Derivatives

No established synthetic pathways for producing fluorinated amino alcohol derivatives from this compound are available in the scientific literature.

Preparation of Gem-Difluoroalkenes and Gem-Difluoroallyl Alcohols

Research on the preparation of gem-difluoroalkenes and gem-difluoroallyl alcohols does not mention this compound as a precursor.

Synthesis of 1,2-Fluorohydrins

No methods for the synthesis of 1,2-fluorohydrins from this compound have been reported.

Construction of Fluorinated Heterocyclic Compounds

The presence of both electrophilic and nucleophilic centers, along with a readily displaceable bromine atom, makes this compound an exceptional precursor for the synthesis of various fluorinated heterocyclic compounds. The difluoromethyl group is a key pharmacophore in many bioactive molecules, and its introduction into heterocyclic scaffolds is of significant interest.

One of the primary strategies for constructing heterocycles from this building block involves its reaction with dinucleophiles. For instance, the reaction with a molecule containing both a thiol and an amine functionality can lead to the formation of fluorinated thiazine (B8601807) derivatives. The reaction likely proceeds through an initial Michael addition of the soft thiol nucleophile to the β-position of the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution of the bromine atom by the amine.

While direct research on this compound in this context is limited, the reactivity of analogous compounds provides strong evidence for its potential. For example, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, a structurally similar compound, has been shown to react with various binucleophiles to generate a diverse range of fluorinated heterocycles. nih.gov This suggests that this compound would undergo similar transformations.

Furthermore, the synthesis of fluorinated pyridines, a prevalent core in many pharmaceuticals, can be envisioned using this building block. nih.govub.edunih.gov A plausible route could involve a [3+3] cycloaddition with an appropriate three-carbon component. The resulting dihydropyridine (B1217469) could then be oxidized to the corresponding fluorinated pyridine (B92270). A patent describes the preparation of fluoropyridine compounds through bromination and subsequent fluorination steps, highlighting the industrial relevance of such intermediates. google.com

The synthesis of fluorinated 1,2,3-triazoles, another important class of heterocycles in drug discovery, could also be achieved. rsc.org The allylic alcohol functionality of this compound could be converted to an azide (B81097), which can then undergo a [3+2] cycloaddition with an alkyne (a "click" reaction) to furnish the desired fluorinated triazole.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Potential Synthetic Route | Key Reaction Type |

|---|---|---|

| Fluorinated Thiazines | Reaction with amino-thiols | Michael Addition / Intramolecular Nucleophilic Substitution |

| Fluorinated Pyridines | [3+3] Cycloaddition | Cycloaddition / Oxidation |

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule, such as a natural product or an advanced drug candidate, in the final steps of a synthetic sequence. nih.govgoogle.com This approach allows for the rapid generation of analogues with improved properties without the need for de novo synthesis. The unique reactivity of this compound makes it a promising reagent for LSF, particularly for the introduction of the valuable bromodifluoromethyl group.

While direct applications of this compound in LSF are not extensively documented, the principles of its reactivity can be extrapolated. The bromo(difluoro)methyl group can be transferred to a substrate through various mechanisms, including nucleophilic substitution and radical addition. For example, a complex alcohol-containing molecule could be deprotonated with a strong base and then reacted with this compound, although the reactivity of the allylic alcohol on the reagent would need to be considered and potentially protected.

A more plausible approach would involve the use of the bromodifluoromethyl radical derived from a suitable precursor. While this compound itself is not a direct radical precursor, its derivatives could be. The development of enzymatic tools, such as aliphatic halogenases, for selective C-H bond functionalization opens up exciting possibilities for the late-stage introduction of halogenated motifs. cuny.edu

The strategic importance of LSF lies in its ability to fine-tune the properties of a lead compound. The introduction of a bromodifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.

Table 2: Potential Late-Stage Functionalization Strategies

| Functionalization Type | Potential Reagent/Method | Target Moiety on Complex Molecule |

|---|---|---|

| O-Alkylation | This compound (with protection) | Alcohols, Phenols |

| C-H Bromodifluoromethylation | Radical initiator with a suitable precursor derived from the title compound | Unactivated C-H bonds |

Role as a Key Intermediate in Research Aimed at Pharmaceuticals and Agrochemicals

The structural motifs present in this compound are highly relevant to the design of new pharmaceuticals and agrochemicals. The difluoromethyl group, in particular, is a well-established bioisostere for a hydroxyl or thiol group and can significantly enhance the biological activity of a molecule.

In the pharmaceutical arena, this building block is a potential precursor for a wide range of therapeutic agents. Its ability to participate in the synthesis of fluorinated heterocycles, as discussed earlier, is of paramount importance, as a vast number of drugs contain heterocyclic cores. For instance, the synthesis of novel kinase inhibitors, which often feature substituted pyridine or pyrimidine (B1678525) scaffolds, could benefit from the use of this fluorinated intermediate.

In the agrochemical industry, the demand for new, effective, and environmentally benign pesticides is ever-increasing. Fluorinated compounds have a long history of success in this sector. The bromo-difluoro-butenol structure can be incorporated into new insecticides, herbicides, and fungicides. For example, 4-bromo-1,1-difluorobut-1-ene, a related compound, has been investigated for its nematicidal and insecticidal activities. This suggests that derivatives of this compound could exhibit similar or enhanced pesticidal properties.

The versatility of this compound as an intermediate stems from the orthogonal reactivity of its functional groups. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a handle for ester or ether formation. The vinyl bromide can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds. This allows for the construction of complex molecular architectures from a relatively simple starting material.

Table 3: Potential Applications in Pharmaceutical and Agrochemical Research

| Research Area | Target Molecule Class | Potential Contribution of the Building Block |

|---|---|---|

| Pharmaceuticals | Kinase Inhibitors, Antiviral Agents, CNS Drugs | Introduction of a difluoromethyl group into heterocyclic cores |

| Agrochemicals | Insecticides, Herbicides, Fungicides | Synthesis of novel fluorinated active ingredients |

Q & A

Q. Table 1: Comparative Synthetic Routes

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromofluorination | NBS, DAST, CHCl | 78 | 97 | |

| Halogen Exchange | KF, CuBr, DMF | 65 | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.